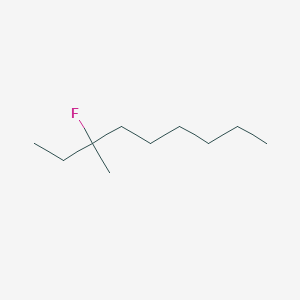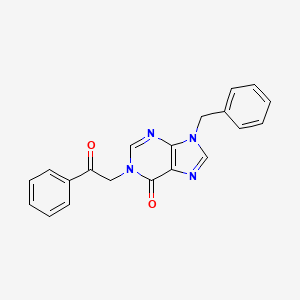![molecular formula C8H10ClNZn B14346485 Zinc, chloro[4-(dimethylamino)phenyl]- CAS No. 93296-10-7](/img/structure/B14346485.png)
Zinc, chloro[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zinc, chloro[4-(dimethylamino)phenyl]- is a complex organozinc compound that features a zinc atom coordinated to a chloro and a 4-(dimethylamino)phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of zinc, chloro[4-(dimethylamino)phenyl]- typically involves the reaction of zinc chloride with 4-(dimethylamino)phenyl magnesium bromide. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The general reaction scheme is as follows:
ZnCl2+C6H4(NMe2)MgBr→Zn(C6H4(NMe2))Cl+MgBrCl
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: Zinc, chloro[4-(dimethylamino)phenyl]- can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: The compound can be reduced to form zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols can replace the chloro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) can be used under mild to moderate conditions.
Major Products:
Oxidation: N-oxide derivatives of the dimethylamino group.
Reduction: Zinc, 4-(dimethylamino)phenyl- derivatives.
Substitution: Products where the chloro group is replaced by the nucleophile.
Applications De Recherche Scientifique
Zinc, chloro[4-(dimethylamino)phenyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds which are crucial in various coupling reactions.
Biology: The compound can be used in the study of zinc’s role in biological systems, including enzyme function and cellular signaling.
Industry: Used in the production of advanced materials, including polymers and nanomaterials, due to its unique coordination properties.
Mécanisme D'action
The mechanism of action of zinc, chloro[4-(dimethylamino)phenyl]- involves its ability to coordinate with various ligands and participate in catalytic cycles. The zinc center can act as a Lewis acid, facilitating reactions by stabilizing negative charges on intermediates. The compound’s molecular targets include nucleophiles and electrophiles in organic reactions, and its pathways involve coordination and substitution mechanisms.
Comparaison Avec Des Composés Similaires
- Zinc, chloro[4-(methylamino)phenyl]-
- Zinc, chloro[4-(ethylamino)phenyl]-
- Zinc, chloro[4-(dimethylamino)benzyl]-
Comparison: Zinc, chloro[4-(dimethylamino)phenyl]- is unique due to the presence of the dimethylamino group, which imparts distinct electronic properties and reactivity. Compared to its analogs with different substituents, this compound exhibits different coordination behavior and reactivity patterns, making it particularly useful in specific synthetic applications.
Propriétés
Numéro CAS |
93296-10-7 |
|---|---|
Formule moléculaire |
C8H10ClNZn |
Poids moléculaire |
221.0 g/mol |
Nom IUPAC |
chlorozinc(1+);N,N-dimethylaniline |
InChI |
InChI=1S/C8H10N.ClH.Zn/c1-9(2)8-6-4-3-5-7-8;;/h4-7H,1-2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
IQGPKNIQYKMVNF-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C1=CC=[C-]C=C1.Cl[Zn+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


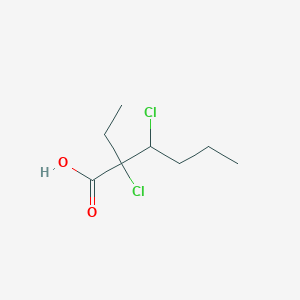

![3-[4-(Chlorosulfonyl)-2-nitrobenzene-1-sulfonyl]benzene-1-sulfonic acid](/img/structure/B14346418.png)
![1-[2-(3,3-Dimethylazetidin-1-yl)ethyl]imidazolidin-2-one](/img/structure/B14346425.png)
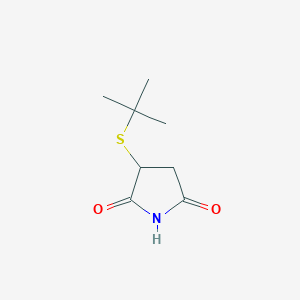

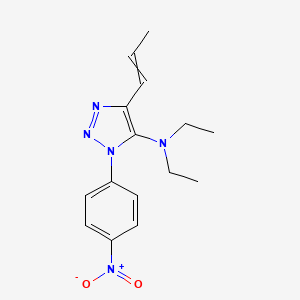

![4-[(2,2,3,3-Tetrafluoropropyl)sulfanyl]phenol](/img/structure/B14346475.png)
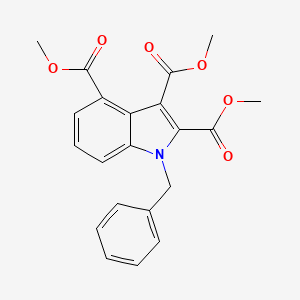
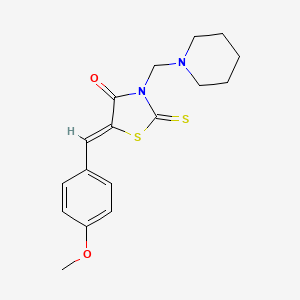
![ethyl (2S,7R)-4,4-dimethyl-5-oxa-6,16-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),10,12,14-tetraene-7-carboxylate](/img/structure/B14346481.png)
